Cas no 1664-33-1 (6,9-Diazaspiro[4.5]decan-10-one)
![6,9-Diazaspiro[4.5]decan-10-one structure](https://ja.kuujia.com/scimg/cas/1664-33-1x500.png)
6,9-Diazaspiro[4.5]decan-10-one 化学的及び物理的性質
名前と識別子
-
- 6,9-Diazaspiro[4.5]decan-10-one
- 4-PROP-2-EN-1-YLPIPERAZINE-1-CARBALDEHYDE
- 6,9-Diazaspiro[4.5]decan-10-one(7CI,8CI)
- 6,9-diazaspiro[4.5]decan-10-one(SALTDATA: FREE)
- 1664-33-1
- EN300-210032
- AB37193
- VS-02729
- F1906-0106
- SCHEMBL1012089
- BAA66433
- CCG-355620
- AKOS002683168
- DTXSID90653423
- STK652363
- DB-155894
- BBL010892
-
- MDL: MFCD07373480
- インチ: InChI=1S/C8H14N2O/c11-7-8(3-1-2-4-8)10-6-5-9-7/h10H,1-6H2,(H,9,11)
- InChIKey: HOOFQCLLFLKXDW-UHFFFAOYSA-N
- ほほえんだ: O=C1NCCNC12CCCC2
計算された属性
- せいみつぶんしりょう: 154.11072
- どういたいしつりょう: 154.110613074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 173
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0
じっけんとくせい
- PSA: 41.13
6,9-Diazaspiro[4.5]decan-10-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1906-0106-0.25g |
6,9-diazaspiro[4.5]decan-10-one |
1664-33-1 | 95%+ | 0.25g |
$75.0 | 2023-09-07 | |
Life Chemicals | F1906-0106-1g |
6,9-diazaspiro[4.5]decan-10-one |
1664-33-1 | 95%+ | 1g |
$194.0 | 2023-09-07 | |
Enamine | EN300-210032-0.5g |
6,9-diazaspiro[4.5]decan-10-one |
1664-33-1 | 0.5g |
$535.0 | 2023-09-16 | ||
Enamine | EN300-210032-1.0g |
6,9-diazaspiro[4.5]decan-10-one |
1664-33-1 | 1.0g |
$104.0 | 2023-07-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1144911-100mg |
6,9-Diazaspiro[4.5]decan-10-one |
1664-33-1 | 97% | 100mg |
¥315 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1144911-5g |
6,9-Diazaspiro[4.5]decan-10-one |
1664-33-1 | 97% | 5g |
¥2992 | 2023-04-15 | |
TRC | D422663-50mg |
6,9-Diazaspiro[4.5]decan-10-one |
1664-33-1 | 50mg |
$ 50.00 | 2022-06-05 | ||
A2B Chem LLC | AA88836-2.5g |
6,9-Diazaspiro[4.5]decan-10-one |
1664-33-1 | 95% | 2.5g |
$1550.00 | 2024-04-20 | |
A2B Chem LLC | AA88836-5g |
6,9-Diazaspiro[4.5]decan-10-one |
1664-33-1 | 95% | 5g |
$2195.00 | 2024-04-20 | |
1PlusChem | 1P001X5W-250mg |
6,9-Diazaspiro[4.5]decan-10-one(7CI,8CI) |
1664-33-1 | 95% | 250mg |
$183.00 | 2025-02-19 |
6,9-Diazaspiro[4.5]decan-10-one 関連文献
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
-
Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
6,9-Diazaspiro[4.5]decan-10-oneに関する追加情報
Introduction to 6,9-Diazaspiro[4.5]decan-10-one (CAS No. 1664-33-1)
6,9-Diazaspiro[4.5]decan-10-one, identified by its Chemical Abstracts Service (CAS) number 1664-33-1, is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This spirocyclic structure, featuring a nitrogen-containing ring fused with a decanone backbone, exhibits unique physicochemical properties that make it a promising scaffold for developing novel therapeutic agents.
The molecular framework of 6,9-Diazaspiro[4.5]decan-10-one consists of a spiro center connecting two distinct rings: a five-membered azacyclic ring and a seven-membered decane ring. The presence of two nitrogen atoms within the azacyclic ring introduces basic functionalities, which can be exploited for interactions with biological targets such as enzymes and receptors. This structural motif has been explored in various pharmacophore designs due to its ability to accommodate diverse substituents while maintaining rigidity and conformational stability.
Recent advancements in computational chemistry and molecular modeling have highlighted the potential of 6,9-Diazaspiro[4.5]decan-10-one as a lead compound for addressing neurological disorders. Studies indicate that the spirocyclic scaffold can modulate the activity of neurotransmitter receptors, including serotonin and dopamine receptors, which are implicated in conditions such as depression, anxiety, and Parkinson's disease. The nitrogen atoms within the heterocycle further enhance binding affinity by forming hydrogen bonds with polar residues in protein targets.
In parallel, synthetic methodologies have been refined to facilitate the preparation of 6,9-Diazaspiro[4.5]decan-10-one and its derivatives. Modern techniques such as transition-metal-catalyzed coupling reactions and asymmetric synthesis have enabled the introduction of functional groups with high precision, allowing chemists to fine-tune pharmacological properties. For instance, modifications at the ketone position or the nitrogen atoms have been shown to influence metabolic stability and bioavailability, critical factors in drug development.
The compound's relevance extends to its role as an intermediate in the synthesis of more complex molecules. Researchers have leveraged 6,9-Diazaspiro[4.5]decan-10-one to construct hybrid structures that combine features of multiple drug classes. Such hybrids often exhibit enhanced efficacy and reduced side effects compared to single-target agents. This approach aligns with the growing trend toward polypharmacology—a strategy that targets multiple disease pathways simultaneously.
Emerging evidence from preclinical studies suggests that derivatives of 6,9-Diazaspiro[4.5]decan-10-one may possess anti-inflammatory properties by inhibiting key enzymes involved in cytokine production. The spirocyclic core's ability to engage with both lipophilic and hydrophilic regions of biological targets makes it an attractive candidate for modulating inflammatory responses without compromising selectivity. This has sparked interest in exploring its potential for treating chronic inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
The synthesis of enantiomerically pure forms of 6,9-Diazaspiro[4.5]decan-10-one has been a focus of stereochemical investigations. Chiral auxiliaries and catalysts have been employed to achieve high enantiomeric excesses, which are essential for drugs where stereochemistry dictates efficacy and safety profiles. Such efforts underscore the importance of chiral chemistry in optimizing pharmaceutical candidates.
Looking ahead, the future applications of 6,9-Diazaspiro[4.5]decan-10-one may expand into areas beyond traditional small-molecule drug discovery. Its structural versatility makes it a viable candidate for developing biologics or peptide mimetics through constrained design principles inspired by its spirocyclic architecture. Additionally, advances in nanotechnology could enable the incorporation of this scaffold into targeted drug delivery systems, enhancing therapeutic outcomes.
The compound's compatibility with green chemistry principles is another encouraging aspect. Efforts to minimize waste and reduce solvent usage during its synthesis align with global initiatives to promote sustainable pharmaceutical manufacturing practices. Such environmentally conscious approaches are increasingly integral to medicinal chemistry research.
In conclusion,6,9-Diazaspiro[4.5]decan-10-one (CAS No. 1664-33-1) represents a structurally intriguing molecule with broad therapeutic implications across multiple disease areas including neurological disorders and inflammation-related conditions. Its unique chemical properties combined with recent advances in synthetic methodologies position it as a valuable asset for future drug development endeavors.
1664-33-1 (6,9-Diazaspiro[4.5]decan-10-one) 関連製品
- 19943-16-9(Cyclo-L-Val-L-Val)
- 861113-59-9(2,2,6,7-tetramethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde)
- 1428358-62-6(N-(2-chlorophenyl)methyl-2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetamide)
- 2005639-16-5(3-(3-hydroxypropyl)oxane-3-carbaldehyde)
- 2098046-15-0(1-(4-Carboxybenzyl)azetidine-3-carboxylic acid)
- 2138265-80-0(2-Chloro-4-fluoropyridine-3-sulfonyl fluoride)
- 1807226-08-9(Ethyl 2-bromo-3-cyano-5-(hydroxymethyl)phenylacetate)
- 1380156-55-7(2-amino-3-(1H-indol-7-yl)propan-1-ol)
- 192132-79-9(Carbamic acid,[2-(3-aminopropoxy)ethyl]-, 1,1-dimethylethyl ester (9CI))
- 1638771-15-9((4R)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one)
